2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride
CAS No.: 1185319-20-3
Cat. No.: VC8055997
Molecular Formula: C12H17ClN4
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
![2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride - 1185319-20-3](/images/structure/VC8055997.png)
Specification
CAS No. | 1185319-20-3 |
---|---|
Molecular Formula | C12H17ClN4 |
Molecular Weight | 252.74 g/mol |
IUPAC Name | 2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C12H16N4.ClH/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10;/h2,4,6,10,14H,1,3,5,8-9H2,(H,15,16);1H |
Standard InChI Key | CWGMHYNBGMMJID-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl |
Canonical SMILES | C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Properties
The compound’s molecular formula is C₁₂H₁₇ClN₄, with a molecular weight of 252.74 g/mol . Its structure comprises:
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Nicotinonitrile core: A pyridine ring substituted with a cyano group at position 3.
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Piperidin-3-ylmethylamino group: A piperidine ring (six-membered nitrogen-containing heterocycle) linked via a methylene bridge to an amino group at the 2-position of the nicotinonitrile.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₇ClN₄ | |
Molecular Weight | 252.74 g/mol | |
Appearance | White powder | |
Purity | ≥98% | |
CAS Number | 1185319-20-3 |
Structural Significance
The compound’s design incorporates two pharmacophoric elements:
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Nicotinonitrile: A versatile scaffold used in kinase inhibitors (e.g., tyrosine kinases) and CNS-targeted drugs .
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Piperidine moiety: A conformationally flexible heterocycle that enhances solubility and enables interactions with biological targets (e.g., GPCRs, enzymes) .
The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical formulations .
Synthesis and Preparation Methods
General Synthetic Approach
While direct synthesis protocols for this compound are sparse in public literature, analogous methods for piperidine-nicotinonitrile derivatives provide insights:
Step 1: Formation of the Amino Linkage
A common strategy involves nucleophilic substitution or coupling reactions to attach the piperidin-3-ylmethylamino group to the nicotinonitrile core. For example:
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Reagents: Nicotinonitrile derivatives, piperidin-3-ylmethylamine, and coupling agents (e.g., EDC/HOBt).
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Conditions: Polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres .
Step 2: Salt Formation
The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .
Representative Synthesis Pathway
A hypothetical pathway based on related piperidine-nicotinonitrile syntheses :
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Nicotinonitrile + Piperidin-3-ylmethylamine | DMSO, Cs₂CO₃, 120°C, Microwave | ~70-80% |
2 | Salt Formation | HCl (aq.), MeOH | >95% |
Note: Actual yields and conditions may vary depending on substituent positions and steric factors.
Applications in Pharmaceutical Research
CNS-Targeted Therapies
Piperidine derivatives are integral to CNS drugs due to their ability to cross the blood-brain barrier. The nicotinonitrile group’s electron-withdrawing cyano substituent may enhance binding to targets such as:
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mGluR5 receptors: Piperazine/piperidine derivatives are known potentiators of metabotropic glutamate receptors, implicated in neurological disorders .
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Kinase inhibitors: Nicotinonitrile scaffolds are employed in ATP-competitive kinase inhibitors (e.g., JAK, EGFR) .
Role as a Synthetic Intermediate
This compound serves as a building block for complex molecules:
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Functionalization: The amino and cyano groups enable further derivatization (e.g., acylation, cross-coupling) .
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Library Synthesis: Used in combinatorial chemistry to generate diverse piperidine-nicotinonitrile analogs .
Hazard Category | Risk Level | Mitigation Strategy |
---|---|---|
Corrosivity | Moderate | Wear gloves, goggles, lab coats |
Respiratory Irritation | Low-Moderate | Use in well-ventilated areas |
Aquatic Toxicity | Unspecified | Dispose via regulated waste |
Source: Inferred from analogous hydrochloride salts .
Supplier | CAS Number | Purity | Packaging |
---|---|---|---|
Zhejiang Jiuzhou Chem Co., Ltd. | 1185319-20-3 | 99% | 200 kg drums |
Huateng Pharma | N/A | 98% | Custom |
Sinfoo Biotech | 1185319-20-3 | N/A | Inquiry |
Note: Prices and availability vary; direct contact with suppliers is recommended .
Research Gaps and Future Directions
Synthetic Optimization
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